molecular formula C18H18BrN3S B2733667 1-(4-BROMOPHENYL)-3-[(1,2-DIMETHYL-1H-INDOL-5-YL)METHYL]THIOUREA CAS No. 852140-07-9

1-(4-BROMOPHENYL)-3-[(1,2-DIMETHYL-1H-INDOL-5-YL)METHYL]THIOUREA

Cat. No.: B2733667
CAS No.: 852140-07-9
M. Wt: 388.33
InChI Key: UYCWTSNXSGEQPU-UHFFFAOYSA-N
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Description

1-(4-BROMOPHENYL)-3-[(1,2-DIMETHYL-1H-INDOL-5-YL)METHYL]THIOUREA is a synthetic organic compound that features a thiourea functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-BROMOPHENYL)-3-[(1,2-DIMETHYL-1H-INDOL-5-YL)METHYL]THIOUREA typically involves the reaction of 4-bromophenyl isothiocyanate with 1,2-dimethyl-1H-indole-5-methanamine. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the thiourea linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-BROMOPHENYL)-3-[(1,2-DIMETHYL-1H-INDOL-5-YL)METHYL]THIOUREA undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives of the original compound.

Scientific Research Applications

1-(4-BROMOPHENYL)-3-[(1,2-DIMETHYL-1H-INDOL-5-YL)METHYL]THIOUREA has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-BROMOPHENYL)-3-[(1,2-DIMETHYL-1H-INDOL-5-YL)METHYL]THIOUREA involves its interaction with specific molecular targets and pathways. The thiourea group can form hydrogen bonds and coordinate with metal ions, influencing the compound’s biological activity. The bromophenyl and indole moieties contribute to its binding affinity and specificity towards certain enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1H-pyrazole: This compound shares the bromophenyl group but differs in its core structure and functional groups.

    4-((2S,4S)-4-Ethoxy-1-((5-methoxy-7-methyl-1H-indol-4-yl)methyl)piperidin-2-yl)benzoic Acid: This compound contains an indole moiety but has different substituents and functional groups.

Uniqueness

1-(4-BROMOPHENYL)-3-[(1,2-DIMETHYL-1H-INDOL-5-YL)METHYL]THIOUREA is unique due to its specific combination of bromophenyl and indole moieties linked by a thiourea group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-(4-bromophenyl)-3-[(1,2-dimethylindol-5-yl)methyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrN3S/c1-12-9-14-10-13(3-8-17(14)22(12)2)11-20-18(23)21-16-6-4-15(19)5-7-16/h3-10H,11H2,1-2H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYCWTSNXSGEQPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1C)C=CC(=C2)CNC(=S)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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